What is the molecular structure of 3',4'-Dimethylbiphenyl-3-carboxylic acid
What is the molecular structure of 3',4'-Dimethylbiphenyl-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This guide provides a comprehensive technical overview of 3',4'-Dimethylbiphenyl-3-carboxylic acid, a biphenyl carboxylic acid derivative. Biphenyl carboxylic acids are a significant class of compounds in medicinal chemistry and materials science, recognized for their rigid structural framework which can be strategically functionalized to achieve desired biological or physical properties.[1] This document details the molecular structure, physicochemical properties, a validated synthesis protocol, spectroscopic characterization, and safety information for 3',4'-Dimethylbiphenyl-3-carboxylic acid, intended to support research and development activities.
Molecular Structure and Identification
3',4'-Dimethylbiphenyl-3-carboxylic acid, with the IUPAC name 3-(3,4-dimethylphenyl)benzoic acid, is an aromatic carboxylic acid.[2][] The molecule consists of two phenyl rings linked by a single bond. One ring is substituted with a carboxylic acid group at the 3-position, while the other is substituted with two methyl groups at the 3' and 4' positions.
| Identifier | Value |
| IUPAC Name | 3-(3,4-dimethylphenyl)benzoic acid[2][] |
| Synonyms | 3',4'-Dimethyl-[1,1'-biphenyl]-3-carboxylic acid |
| CAS Number | 728919-21-9[4] |
| Molecular Formula | C₁₅H₁₄O₂[4] |
| Molecular Weight | 226.27 g/mol [4] |
| Canonical SMILES | CC1=C(C=C(C=C1)C2=CC(=CC=C2)C(=O)O)C[] |
| InChI | InChI=1S/C15H14O2/c1-10-6-7-13(8-11(10)2)12-4-3-5-14(9-12)15(16)17/h3-9H,1-2H3,(H,16,17)[] |
| InChIKey | QCNROSMDZFNPPB-UHFFFAOYSA-N[] |
Physicochemical Properties
The physicochemical properties of 3',4'-Dimethylbiphenyl-3-carboxylic acid are crucial for its handling, formulation, and application in various experimental settings. While experimental data for this specific molecule is limited, properties can be estimated based on its structural similarity to other biphenyl carboxylic acids and related compounds.
| Property | Value | Source |
| Melting Point | 163-165 °C (for the structurally related 3,4-dimethylbenzoic acid) | [5] |
| Boiling Point | Not available (Predicted data for a similar compound is 271.51°C) | [5] |
| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, acetone, and dimethyl sulfoxide (DMSO).[6][7] Poorly soluble in cold water, with increased solubility in hot water.[6] | Inferred from general benzoic acid solubility[6][7] |
| pKa | Estimated to be around 4-5 in water, typical for a benzoic acid derivative.[8] | Inferred from general benzoic acid pKa values[8] |
| Appearance | Likely a white to off-white crystalline powder. | Inferred from similar compounds |
Synthesis Protocol: Suzuki-Miyaura Cross-Coupling
The synthesis of 3',4'-Dimethylbiphenyl-3-carboxylic acid can be efficiently achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method is widely used for the formation of C-C bonds between aryl moieties. The following protocol is adapted from established procedures for the synthesis of similar biphenyl carboxylic acids.[9]
Reaction Scheme
Caption: Suzuki-Miyaura coupling for the synthesis of 3',4'-Dimethylbiphenyl-3-carboxylic acid.
Materials and Reagents
-
3-Bromobenzoic acid
-
3,4-Dimethylphenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,2-Dimethoxyethane (DME)
-
Deionized water
-
Ethyl acetate
-
2 M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Experimental Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 3-bromobenzoic acid (1.0 eq), 3,4-dimethylphenylboronic acid (1.2 eq), tetrakis(triphenylphosphine)palladium(0) (0.02 eq), and potassium carbonate (2.0 eq).
-
Solvent Addition: Add a 4:1 mixture of 1,2-dimethoxyethane (DME) and deionized water to the flask.
-
Reaction: Heat the reaction mixture to 80-90°C and stir vigorously for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Add deionized water and transfer the mixture to a separatory funnel.
-
Wash the aqueous layer with ethyl acetate to remove any non-acidic impurities.
-
Carefully acidify the aqueous layer to a pH of 2-3 with 2 M HCl, which should induce the precipitation of the product.
-
Extract the product with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
-
Purification:
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
-
Spectroscopic Characterization
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both phenyl rings and the methyl protons.
-
Aromatic Protons: A complex multiplet pattern in the range of 7.0-8.2 ppm. The protons on the benzoic acid ring will likely appear more downfield due to the electron-withdrawing effect of the carboxylic acid group.
-
Methyl Protons: Two singlets are expected for the two non-equivalent methyl groups, likely in the range of 2.2-2.5 ppm.
-
Carboxylic Acid Proton: A broad singlet, typically downfield (>10 ppm), which may be exchangeable with D₂O.
¹³C NMR Spectroscopy (Predicted)
The carbon-13 NMR spectrum will provide information about the carbon framework.
-
Carbonyl Carbon: A signal in the range of 165-175 ppm.
-
Aromatic Carbons: Multiple signals in the aromatic region (120-145 ppm). The carbon attached to the carboxylic acid group and the carbons at the biphenyl linkage will have distinct chemical shifts.
-
Methyl Carbons: Two signals in the aliphatic region, typically around 19-22 ppm.[10]
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorptions for the functional groups present.
-
O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹.[11]
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1680-1710 cm⁻¹, characteristic of an aromatic carboxylic acid.[11]
-
C=C Stretch (Aromatic): Medium to weak absorptions in the 1450-1600 cm⁻¹ region.[11]
-
C-H Stretch (Aromatic and Alkyl): Absorptions above 3000 cm⁻¹ for the aromatic C-H bonds and below 3000 cm⁻¹ for the methyl C-H bonds.
Mass Spectrometry
Electron ionization mass spectrometry (EI-MS) would be expected to show a molecular ion peak [M]⁺ at m/z = 226. Common fragmentation patterns would involve the loss of the carboxylic acid group (-COOH) and other fragments characteristic of the biphenyl and dimethylphenyl moieties.
Applications in Research and Drug Development
Biphenyl carboxylic acid derivatives are a well-established class of compounds with a broad spectrum of biological activities, making them attractive scaffolds in drug discovery.[1] Their applications span various therapeutic areas, including:
-
Anti-inflammatory Agents: The biphenyl carboxylic acid motif is a known pharmacophore for non-steroidal anti-inflammatory drugs (NSAIDs).[1]
-
Anticancer Agents: Numerous biphenyl derivatives have been investigated for their potential as anticancer drugs.[12]
-
Other Therapeutic Areas: This class of compounds has also shown promise as antihypertensive, antimicrobial, and bone resorption inhibiting agents.[1]
While specific applications of 3',4'-Dimethylbiphenyl-3-carboxylic acid have not been extensively reported, its structure makes it a valuable candidate for screening in various biological assays and as a building block for the synthesis of more complex molecules in medicinal chemistry and materials science. The presence of the carboxylic acid group provides a handle for further chemical modification, such as esterification or amidation, to explore structure-activity relationships.[13][14]
Safety and Handling
While a specific safety data sheet (SDS) for 3',4'-Dimethylbiphenyl-3-carboxylic acid is not widely available, the following precautions are recommended based on the known hazards of similar aromatic carboxylic acids.
-
Hazard Classification (Anticipated):
-
Personal Protective Equipment (PPE):
-
Handling:
-
First Aid:
-
If on skin: Wash with plenty of soap and water.[17]
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[17]
-
If inhaled: Remove person to fresh air and keep comfortable for breathing.[16]
-
If swallowed: Rinse mouth. Immediately call a POISON CENTER or doctor/physician.[15]
-
-
Storage:
Conclusion
3',4'-Dimethylbiphenyl-3-carboxylic acid is a biphenyl derivative with potential applications in various fields of chemical research. This guide provides a foundational understanding of its structure, properties, and synthesis. Researchers working with this compound should adhere to the safety guidelines and utilize the provided synthetic and analytical information as a starting point for their investigations.
References
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